molecular formula C13H23NO4 B13552081 3-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid

3-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid

Cat. No.: B13552081
M. Wt: 257.33 g/mol
InChI Key: YDABAAPSLULTNK-NXEZZACHSA-N
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Description

rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid is a synthetic organic compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a propanoic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid can be compared with similar compounds such as:

The uniqueness of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid lies in its specific structural configuration and the presence of the Boc-protected amino group, which imparts distinct reactivity and stability .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

3-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]propanoic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(8-10)5-7-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1

InChI Key

YDABAAPSLULTNK-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CCC(=O)O

Origin of Product

United States

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